molecular formula C10H12N2O4 B1375625 3-Amino-3-(4-nitrophenyl)butanoic acid CAS No. 1270410-82-6

3-Amino-3-(4-nitrophenyl)butanoic acid

Cat. No.: B1375625
CAS No.: 1270410-82-6
M. Wt: 224.21 g/mol
InChI Key: UARPLVHWZJYCSD-UHFFFAOYSA-N
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Description

3-Amino-3-(4-nitrophenyl)butanoic acid is an organic compound with the molecular formula C10H12N2O4 and a molecular weight of 224.22 g/mol It is characterized by the presence of an amino group, a nitrophenyl group, and a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(4-nitrophenyl)butanoic acid typically involves the nitration of a suitable precursor followed by amination.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to ensure cost-effectiveness, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(4-nitrophenyl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

  • Building Block in Organic Synthesis : 3-Amino-3-(4-nitrophenyl)butanoic acid serves as a versatile building block for synthesizing more complex organic molecules. Its unique functional groups facilitate various chemical reactions, including oxidation, reduction, and substitution.
Reaction TypeCommon ReagentsProducts Formed
OxidationPotassium permanganateNitro derivatives
ReductionSodium borohydrideAmino derivatives
SubstitutionAlkyl halidesSubstituted derivatives

Biology

  • Biological Activity : The compound has been studied for its interactions with biomolecules, particularly in enzyme inhibition. It has shown potential in modulating metabolic pathways by inhibiting specific enzymes.
  • Cell Culture Applications : As a non-ionic organic buffering agent, it is used in cell cultures to maintain pH levels between 6 and 8.5, which is crucial for optimal cell growth and function .

Medicine

  • Therapeutic Potential : Research indicates that this compound may have therapeutic applications in treating neurological disorders due to its ability to interact with neurotransmitter systems.
  • Case Studies :
    • A study demonstrated that the compound effectively inhibited specific enzymes involved in neurotransmitter metabolism, leading to altered cellular responses and potential therapeutic benefits for conditions such as depression and anxiety.

Mechanism of Action

The mechanism of action of 3-Amino-3-(4-nitrophenyl)butanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The nitrophenyl group can participate in electron transfer reactions, while the amino group can form hydrogen bonds and ionic interactions with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-3-(4-nitrophenyl)butanoic acid is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it valuable in various fields of research and industry .

Biological Activity

3-Amino-3-(4-nitrophenyl)butanoic acid is a compound of interest in medicinal chemistry due to its structural features, which include an amino group and a nitrophenyl moiety. These functional groups are known to impart various biological activities, making this compound a subject of research for potential therapeutic applications.

  • Molecular Formula : C10H12N2O4
  • Molecular Weight : 224.21 g/mol
  • CAS Number : 1270410-82-6

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The nitro group can undergo reduction to form reactive intermediates, which may interact with enzymes or other biomolecules.

Potential Targets:

  • Glutathione S-transferase (GST) : Compounds with similar structures have been shown to interact with GST, influencing detoxification pathways in cells.
  • Enzymatic Pathways : The compound may modulate pathways involving amino acid metabolism and neurotransmitter synthesis due to its amino acid structure.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Antimicrobial Activity : Derivatives of this compound have shown potential antimicrobial properties against various pathogens.
  • Antioxidant Properties : The presence of the nitro group contributes to antioxidant activity, which can protect cells from oxidative stress.
  • Neuroprotective Effects : Some studies suggest that this compound may have neuroprotective effects, potentially beneficial in neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AntimicrobialEffective against E. coli and S. aureus
AntioxidantScavenges free radicals in vitro
NeuroprotectiveReduces apoptosis in neuronal cell lines

Case Study: Neuroprotective Effects

A study investigated the effects of this compound on neuronal cell lines exposed to oxidative stress. The compound demonstrated a significant reduction in cell death compared to control groups, suggesting its potential as a neuroprotective agent.

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its chemical structure:

  • Absorption : Likely influenced by the presence of polar functional groups.
  • Distribution : May vary based on the compound's ability to cross the blood-brain barrier.
  • Metabolism : Potentially metabolized by reduction or conjugation reactions.

Properties

IUPAC Name

3-amino-3-(4-nitrophenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-10(11,6-9(13)14)7-2-4-8(5-3-7)12(15)16/h2-5H,6,11H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UARPLVHWZJYCSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)(C1=CC=C(C=C1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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